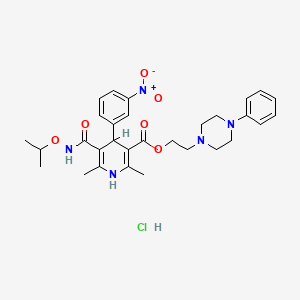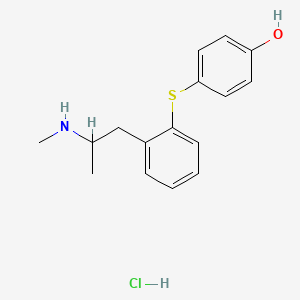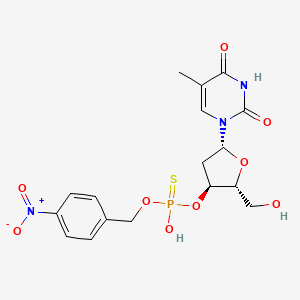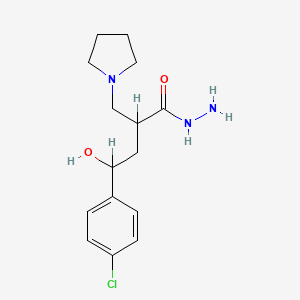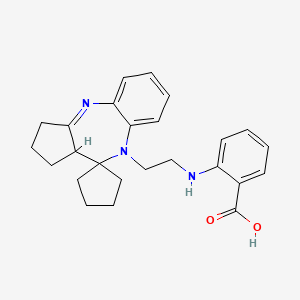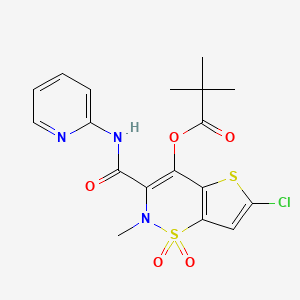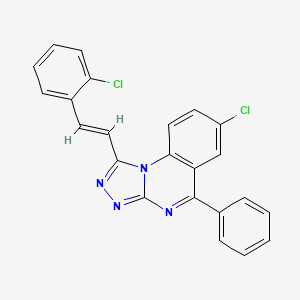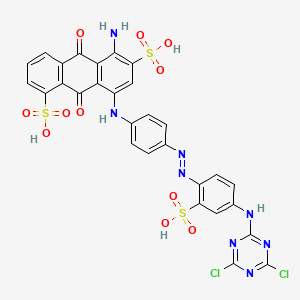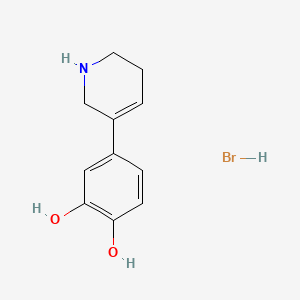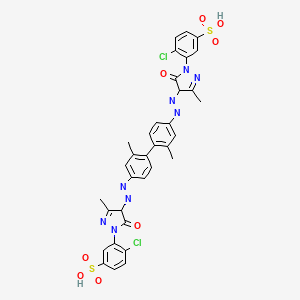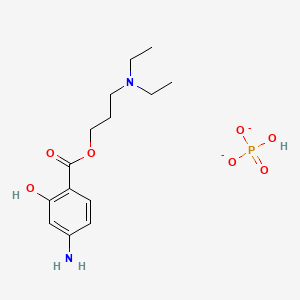
3-(diethylamino)propyl 4-amino-2-hydroxybenzoate;hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Diethylamino)propyl 4-amino-2-hydroxybenzoate;hydrogen phosphate is a complex organic compound with a molecular formula of C14H25N2O7P. This compound is known for its unique chemical structure, which includes both amino and hydroxybenzoate groups, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diethylamino)propyl 4-amino-2-hydroxybenzoate;hydrogen phosphate typically involves a multi-step process. The initial step often includes the formation of the 4-amino-2-hydroxybenzoate moiety, followed by the introduction of the 3-(diethylamino)propyl group. This process requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-(Diethylamino)propyl 4-amino-2-hydroxybenzoate;hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions, including solvent choice, temperature, and reaction time, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted benzoate derivatives.
Aplicaciones Científicas De Investigación
3-(Diethylamino)propyl 4-amino-2-hydroxybenzoate;hydrogen phosphate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of high-performance materials, such as polymers and resins, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3-(diethylamino)propyl 4-amino-2-hydroxybenzoate;hydrogen phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2-hydroxybenzoic acid: Shares the hydroxybenzoate moiety but lacks the diethylamino group.
3-(Diethylamino)propyl benzoate: Contains the diethylamino group but lacks the hydroxy and amino groups on the benzoate ring.
Uniqueness
3-(Diethylamino)propyl 4-amino-2-hydroxybenzoate;hydrogen phosphate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
102366-70-1 |
|---|---|
Fórmula molecular |
C14H23N2O7P-2 |
Peso molecular |
362.32 g/mol |
Nombre IUPAC |
3-(diethylamino)propyl 4-amino-2-hydroxybenzoate;hydrogen phosphate |
InChI |
InChI=1S/C14H22N2O3.H3O4P/c1-3-16(4-2)8-5-9-19-14(18)12-7-6-11(15)10-13(12)17;1-5(2,3)4/h6-7,10,17H,3-5,8-9,15H2,1-2H3;(H3,1,2,3,4)/p-2 |
Clave InChI |
SPTDFHQRCNDSHI-UHFFFAOYSA-L |
SMILES canónico |
CCN(CC)CCCOC(=O)C1=C(C=C(C=C1)N)O.OP(=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


